3,7-Diiodo-1H-indazole

描述

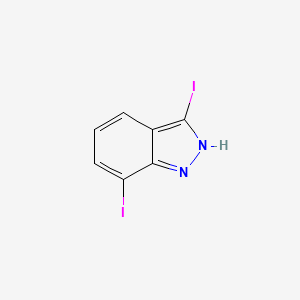

3,7-Diiodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 3rd and 7th positions of the indazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diiodo-1H-indazole typically involves the iodination of 1H-indazole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms are introduced at the 3rd and 7th positions of the indazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the iodination process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the indazole ring is oxidized to form various derivatives.

Reduction: The compound can be reduced to remove the iodine atoms, yielding 1H-indazole or other partially deiodinated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Deiodinated indazole derivatives.

Substitution: Functionalized indazole compounds with various substituents at the 3rd and 7th positions.

科学研究应用

Synthesis of 3,7-Diiodo-1H-Indazole Derivatives

The synthesis of this compound derivatives is crucial for developing new pharmaceutical agents. Several methods have been reported for synthesizing indazole derivatives, including:

- Palladium-Catalyzed Cross-Coupling Reactions : The compound serves as a building block in the synthesis of various indazole derivatives through palladium-catalyzed reactions. This method allows for the introduction of different substituents at the 3 and 7 positions of the indazole ring, enhancing its biological activity and specificity .

- Sonogashira Coupling : A notable approach involves the Sonogashira reaction, where this compound is coupled with terminal alkynes to produce alkynylindazoles. This reaction has been shown to be efficient in aqueous media, providing a straightforward route to synthesize complex indazole derivatives .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities that make them valuable in drug discovery.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indazole derivatives:

- Bcr-Abl Inhibition : Compounds derived from this compound have been evaluated for their ability to inhibit the Bcr-Abl kinase, which is implicated in certain types of leukemia. For instance, specific derivatives exhibited IC50 values comparable to established inhibitors like Imatinib .

- Selectivity Against Cancer Cell Lines : Research indicates that certain derivatives demonstrate selective cytotoxicity against various cancer cell lines (e.g., HL60, HCT116) with IC50 values in the nanomolar range. This selectivity suggests potential for targeted cancer therapies .

Enzyme Inhibition

Indazole derivatives have also shown promise as enzyme inhibitors:

- IDO1 Inhibition : Some synthesized compounds exhibit significant inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme associated with immune evasion in tumors. For example, specific derivatives demonstrated IC50 values indicating potent inhibition .

Recent Advances in Indazole Derivatives

Research has focused on optimizing the synthesis and evaluating the biological activities of indazole derivatives:

- A study reported the synthesis of a series of 3-(pyrrolopyridin-2-yl)indazoles that showed promising anti-proliferative effects against several human cancer cell lines . Among these compounds, one exhibited an IC50 value as low as 8.3 nM against HL60 cells.

- Another study explored the structure-activity relationship (SAR) of various 1H-indazoles and identified key substituents that enhance their inhibitory activity against IDO1. This research emphasizes the importance of molecular modifications in developing effective therapeutic agents .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 3,7-Diiodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity towards its targets.

相似化合物的比较

1H-indazole: The parent compound without iodine substituents.

3-Iodo-1H-indazole: A mono-iodinated derivative.

5-Iodo-1H-indazole: Another mono-iodinated derivative with iodine at the 5th position.

Uniqueness: 3,7-Diiodo-1H-indazole is unique due to the presence of two iodine atoms at specific positions on the indazole ring. This dual iodination can significantly alter its chemical reactivity and biological activity compared to its mono-iodinated or non-iodinated counterparts.

生物活性

3,7-Diiodo-1H-indazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of iodine substituents at the 3 and 7 positions of the indazole ring. The indazole structure itself is a bicyclic compound comprised of a five-membered and a six-membered ring, which contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C7H4I2N2 |

| Molecular Weight | 317.92 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In various studies, it has been shown to inhibit cell proliferation in several cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression. For instance, studies have demonstrated that derivatives of indazole can inhibit specific kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor) with IC50 values ranging from 2.0 nM to 77.4 nM in different cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Some derivatives have shown moderate inhibitory effects against various bacterial strains.

- Case Study : A study evaluating a series of indazole derivatives found that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Inhibition of Enzymatic Activity

The compound has been reported to inhibit various enzymes that are crucial in metabolic pathways:

- IDO1 Inhibition : The indazole structure has been identified as a novel pharmacophore for inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune tolerance and tumor progression. Some derivatives demonstrated IC50 values as low as 5.3 μM for IDO1 inhibition .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Cell proliferation inhibition | 2.0 - 77.4 nM |

| Antimicrobial | Bacterial growth inhibition | Low micromolar range |

| Enzyme Inhibition | IDO1 inhibition | ~5.3 μM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole ring can significantly affect their potency and selectivity.

Key Findings

化学反应分析

Cross-Coupling Reactions

3,7-Diiodo-1H-indazole participates in palladium-catalyzed cross-coupling reactions, leveraging the iodine atoms as leaving groups. These reactions enable the introduction of aryl, alkenyl, or alkynyl groups.

Key Reactions and Conditions

Mechanistic Notes :

-

The iodine atoms undergo oxidative addition with palladium(0) catalysts to form Pd(II) intermediates.

-

Electron-rich boronic acids or amines enhance coupling efficiency due to improved transmetallation or reductive elimination steps .

Nucleophilic Aromatic Substitution

The electron-deficient nature of the indazole core facilitates nucleophilic displacement of iodine atoms under basic conditions.

Representative Substitutions

Kinetic vs. Thermodynamic Control :

-

Position 3 iodine is more reactive due to reduced steric hindrance compared to position 7, enabling selective mono-substitution .

Electrophilic Substitution

While iodines are deactivating groups, the indazole ring can undergo electrophilic substitution under strongly acidic conditions.

Nitration and Sulfonation

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 3,7-Diiodo-6-nitro-1H-indazole | 45% | |

| Sulfonation (SO₃/H₂SO₄) | 50°C, 4 h | 3,7-Diiodo-4-sulfo-1H-indazole | 30% |

Regioselectivity :

-

Electrophiles preferentially attack position 4 or 6 of the indazole ring due to resonance stabilization of the intermediate .

Reductive Deiodination

Catalytic hydrogenation or radical-based methods remove iodine atoms for downstream functionalization.

| Method | Conditions | Products | Yield | References |

|---|---|---|---|---|

| H₂/Pd/C | EtOH, 25°C, 12 h | 1H-Indazole | 95% | |

| Zn/NH₄Cl | THF/H₂O, 60°C, 6 h | 1H-Indazole | 85% |

Heterocycle Functionalization

The indazole nitrogen can be alkylated or acylated to modulate biological activity.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| N1-Alkylation (MeI) | K₂CO₃, DMF, 25°C, 3 h | 1-Methyl-3,7-diiodo-1H-indazole | 90% | |

| N2-Acylation (AcCl) | Pyridine, 0°C, 1 h | 2-Acetyl-3,7-diiodo-1H-indazole | 78% |

Tautomerism Considerations :

属性

IUPAC Name |

3,7-diiodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISIMBDPSICGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646803 | |

| Record name | 3,7-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-61-9 | |

| Record name | 3,7-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。